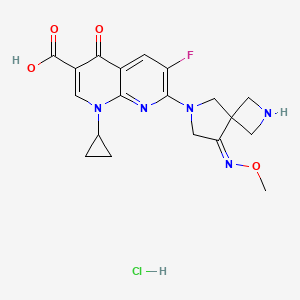

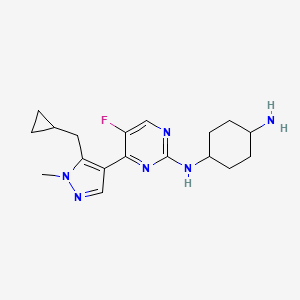

![molecular formula C26H28N4O4 B10828056 4-[(1R,5S)-6-[2-[4-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]butanoic acid](/img/structure/B10828056.png)

4-[(1R,5S)-6-[2-[4-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TP0586532 is a novel non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of Lipid A, a component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria . This compound has shown significant potential in reducing LPS release and interleukin-6 (IL-6) production, both in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TP0586532 involves multiple steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the non-hydroxamate moiety, which distinguishes TP0586532 from other LpxC inhibitors . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of TP0586532 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as crystallization or chromatography . The production process would also need to comply with regulatory standards to ensure the safety and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: TP0586532 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . These reactions can be used to modify the compound for various applications or to study its interactions with other molecules.

Common Reagents and Conditions: Common reagents used in the reactions involving TP0586532 include organic solvents, acids, bases, and catalysts . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products: The major products formed from the reactions involving TP0586532 depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, TP0586532 is used as a tool to study the biosynthesis of Lipid A and the role of LpxC in this process . By inhibiting LpxC, researchers can investigate the effects on Lipid A production and the overall impact on bacterial cell membranes.

Biology: In biology, TP0586532 is used to study the effects of LPS release and IL-6 production in various bacterial species . This research has implications for understanding the pathophysiology of sepsis and developing new treatments for bacterial infections.

Medicine: In medicine, TP0586532 has potential as a therapeutic agent for treating infections caused by Gram-negative bacteria . Its ability to reduce LPS release and IL-6 production makes it a promising candidate for managing sepsis and other inflammatory conditions.

Industry: In industry, TP0586532 can be used in the development of new antibacterial agents . Its unique mechanism of action and broad-spectrum activity against carbapenem-resistant Enterobacteriaceae make it a valuable addition to the arsenal of antimicrobial compounds.

Mechanism of Action

TP0586532 exerts its effects by inhibiting the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), which is involved in the biosynthesis of Lipid A . By inhibiting LpxC, TP0586532 disrupts the production of Lipid A, leading to a reduction in LPS release from Gram-negative bacteria . This, in turn, reduces the inflammatory response mediated by IL-6, which is a key factor in the pathophysiology of sepsis .

Comparison with Similar Compounds

Similar Compounds:

- CHIR-090

- LPC-009

- LPC-011

Uniqueness: TP0586532 is unique among LpxC inhibitors due to its non-hydroxamate structure . Most LpxC inhibitors contain a hydroxamate moiety, which is a robust zinc ion chelator. this can lead to non-specific inhibition of metalloenzymes and unwanted side effects . TP0586532 avoids this issue by using a different chemical structure, which reduces the risk of off-target effects and enhances its safety profile .

Properties

Molecular Formula |

C26H28N4O4 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

4-[(1R,5S)-6-[2-[4-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]butanoic acid |

InChI |

InChI=1S/C26H28N4O4/c1-17(31)26-27-10-12-30(26)14-20-13-24(34-28-20)19-7-4-18(5-8-19)6-9-21-22-15-29(16-23(21)22)11-2-3-25(32)33/h4-5,7-8,10,12-13,17,21-23,31H,2-3,11,14-16H2,1H3,(H,32,33)/t17-,21?,22-,23+/m0/s1 |

InChI Key |

PULUMLQUYYSBOR-BOSCWZPRSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=CN1CC2=NOC(=C2)C3=CC=C(C=C3)C#CC4[C@H]5[C@@H]4CN(C5)CCCC(=O)O)O |

Canonical SMILES |

CC(C1=NC=CN1CC2=NOC(=C2)C3=CC=C(C=C3)C#CC4C5C4CN(C5)CCCC(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4-fluoro-4-methylpiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B10827975.png)

![methane;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate](/img/structure/B10827982.png)

![(3E,5E,7Z,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827983.png)

![5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide;methane](/img/structure/B10828009.png)

![5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B10828025.png)

![5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B10828027.png)

![(S)-N-((S)-1-Cyclohexyl-2-(3-morpholinopropanamido)ethyl)-3-(6-isopropylbenzo[d]thiazol-2-yl)-2-propionamidopropanamide](/img/structure/B10828051.png)

![N-[(2S)-2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyrimidin-2-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B10828062.png)